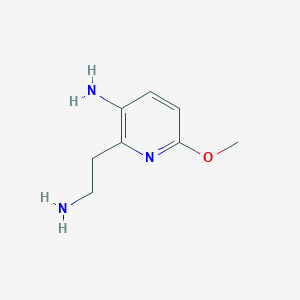![molecular formula C20H24N2 B13946734 3-Benzhydryl-8-methyl-3,8-diazabicyclo[3.2.1]octane CAS No. 63978-04-1](/img/structure/B13946734.png)
3-Benzhydryl-8-methyl-3,8-diazabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzhydryl-8-methyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic compound that features a unique structure with a benzhydryl group and a diazabicyclo[3.2.1]octane core.
Preparation Methods
The synthesis of 3-Benzhydryl-8-methyl-3,8-diazabicyclo[3.2.1]octane can be achieved through several routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of tropane alkaloids . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Benzhydryl-8-methyl-3,8-diazabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-Benzhydryl-8-methyl-3,8-diazabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure makes it a candidate for studying biological activity and interactions with various biomolecules.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 3-Benzhydryl-8-methyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
3-Benzhydryl-8-methyl-3,8-diazabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione: This compound has a similar bicyclic structure but with different substituents.
3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride: Another related compound with a different functional group arrangement. The uniqueness of this compound lies in its specific benzhydryl and methyl substitutions, which confer distinct chemical and biological properties.
Properties
CAS No. |
63978-04-1 |
|---|---|
Molecular Formula |
C20H24N2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-benzhydryl-8-methyl-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C20H24N2/c1-21-18-12-13-19(21)15-22(14-18)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-20H,12-15H2,1H3 |
InChI Key |
VPIRVRHBFOMBQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



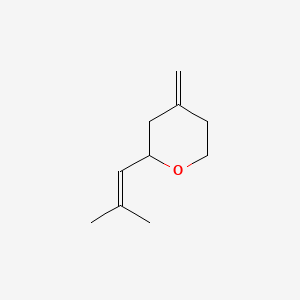

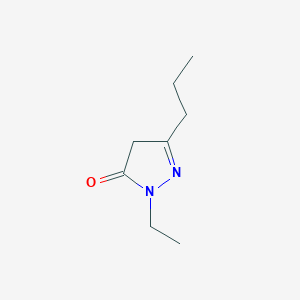
![tert-Butyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13946674.png)
![5-Hydroxybenzo[f]quinolin-6(4H)-one](/img/structure/B13946679.png)
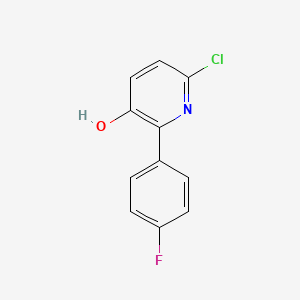

![2-Ethenyl-4-methoxy-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B13946695.png)
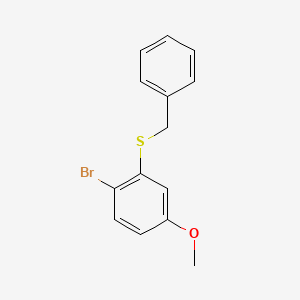
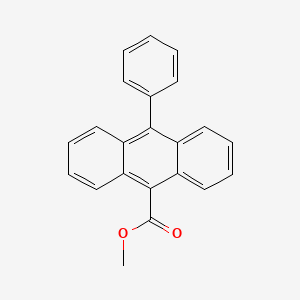
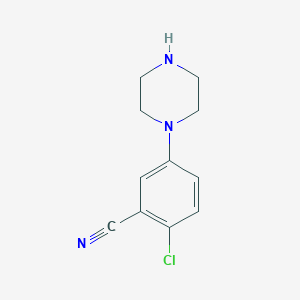
![4-Chloro-3-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13946754.png)
